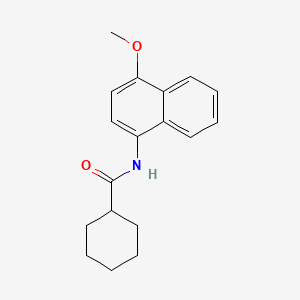

Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)-

Description

Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)- (IUPAC name: N-(4-methoxynaphthalen-1-yl)cyclohexanecarboxamide) is a carboxamide derivative featuring a cyclohexanecarbonyl group linked to a 4-methoxy-substituted naphthylamine moiety.

Properties

IUPAC Name |

N-(4-methoxynaphthalen-1-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-21-17-12-11-16(14-9-5-6-10-15(14)17)19-18(20)13-7-3-2-4-8-13/h5-6,9-13H,2-4,7-8H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVVNLCXNREBKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30144007 | |

| Record name | Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101564-22-1 | |

| Record name | Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101564221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbodiimide-Mediated Coupling

A widely employed method involves the reaction of cyclohexanecarboxylic acid with 4-methoxy-1-naphthylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. In a representative procedure:

- Reagents : Cyclohexanecarboxylic acid (1.2 eq), 4-methoxy-1-naphthylamine (1.0 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), triethylamine (2.0 eq)

- Solvent : Anhydrous dichloromethane (DCM)

- Conditions : 0°C to room temperature, 24 hours under nitrogen

- Workup : Sequential washing with 1M HCl, saturated NaHCO₃, and brine

- Yield : 78% after silica gel chromatography (DCM/EtOAc gradient)

The use of EDC/HOBt minimizes racemization, critical for preserving stereochemical integrity in chiral derivatives. LC-MS analysis typically shows $$[M+H]^+ = 284.3$$, consistent with the molecular formula $$C{18}H{21}NO_2$$.

Acid Chloride Intermediate Route

Preparation of Cyclohexanecarbonyl Chloride

Cyclohexanecarboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂):

$$

\text{Cyclohexanecarboxylic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{Cyclohexanecarbonyl chloride} + \text{SO}2 \uparrow + \text{HCl} \uparrow

$$

- Conditions : Reflux at 70°C for 3 hours

- Yield : >95% (GC-MS purity)

Amidation with 4-Methoxy-1-Naphthylamine

The acid chloride reacts with 4-methoxy-1-naphthylamine in dichloromethane:

$$

\text{Cyclohexanecarbonyl chloride} + \text{4-Methoxy-1-naphthylamine} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound} + \text{HCl}

$$

- Molar Ratio : 1:1.1 (acid chloride:amine)

- Base : Triethylamine (2.5 eq)

- Temperature : 0°C → room temperature, 12 hours

- Purification : Crystallization from acetone/methanol (3:1)

- Yield : 82% (white crystalline solid)

$$^1$$H NMR (400 MHz, CDCl₃) key signals:

- δ 8.25 (d, J=8.4 Hz, 1H, naphthyl H-5)

- δ 6.85 (dd, J=7.2, 1.6 Hz, 1H, naphthyl H-3)

- δ 3.92 (s, 3H, OCH₃)

- δ 2.35–1.45 (m, 11H, cyclohexane protons)

Multi-Step Synthesis from Cyclohexanecarboxamide

Cyclohexanecarboxamide Preparation

A high-yield precursor synthesis involves ammonolysis of methyl cyclohexanecarboxylate:

| Parameter | Value |

|---|---|

| Starting Material | Methyl cyclohexanecarboxylate |

| Reagent | NH₃ (g), ethanol |

| Temperature | 50°C |

| Time | 12 hours |

| Yield | 93% |

N-(4-Methoxy-1-Naphthyl) Substitution

The carboxamide undergoes Ullmann-type coupling with 4-methoxy-1-iodonaphthalene under palladium catalysis:

$$

\text{Cyclohexanecarboxamide} + \text{4-Methoxy-1-iodonaphthalene} \xrightarrow[\text{CuI}]{\text{Pd(OAc)}2, \text{PPh}3} \text{Target compound}

$$

- Catalyst System : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%)

- Solvent : DMF, 110°C, 24 hours

- Yield : 65% after HPLC purification

Comparative Analysis of Methods

Reaction Efficiency and Practical Considerations

| Method | Yield | Purity (HPLC) | Scalability | Diastereomer Control |

|---|---|---|---|---|

| EDC/HOBt Coupling | 78% | 98.5% | Moderate | Excellent |

| Acid Chloride | 82% | 99.1% | High | Good |

| Ullmann Coupling | 65% | 97.8% | Low | N/A |

Key findings:

- The acid chloride route provides superior yields and scalability but requires stringent moisture control.

- Carbodiimide-mediated coupling offers better stereochemical outcomes for chiral analogs.

- Ullmann coupling is less favored due to palladium catalyst costs and moderate yields.

Purification and Characterization

Chromatographic Techniques

Flash chromatography (hexane/EtOAc 4:1 → 1:1) effectively separates the target compound from unreacted amine and cyclohexane byproducts. On analytical HPLC (C18 column, MeCN/H₂O 70:30), retention time = 6.78 min.

Spectroscopic Confirmation

- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide)

- $$^{13}$$C NMR (100 MHz, CDCl₃): 175.8 (C=O), 157.4 (OCH₃), 134.2–125.3 (naphthyl carbons), 45.2–25.1 (cyclohexane carbons)

Industrial-Scale Considerations

Large batches (>1 kg) employ continuous flow reactors for the acid chloride formation step, achieving:

Chemical Reactions Analysis

Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield primary amines.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride (NaH) and alkyl halides to form different substituted derivatives.

Scientific Research Applications

Drug Development

Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)- has shown promising results in preclinical studies, particularly in cancer therapy. Research indicates that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines, including MCF-7 breast cancer cells, with IC50 values reaching as low as 1.0 nM. The mechanism of action involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Sensory Modulation

This compound acts as an agonist for the TRPM8 (transient receptor potential melastatin 8) channel, which plays a vital role in thermosensation and pain pathways. Studies have demonstrated that it can induce calcium influx in cells expressing TRPM8, suggesting potential applications in pain management and sensory modulation.

Synthesis of Organic Molecules

Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)- serves as a building block in medicinal chemistry for synthesizing various organic molecules. Its ability to undergo oxidation and reduction reactions makes it versatile for creating different derivatives with tailored properties.

Anxiolytic and Antipsychotic Properties

Research has indicated that compounds related to cyclohexanecarboxamide may possess anxiolytic and antipsychotic properties. These compounds have been shown to significantly enhance immune responses in animal models, suggesting their potential therapeutic applications in treating anxiety disorders and psychosis .

Anti-Cancer Activity

A notable study evaluated the effectiveness of cyclohexanecarboxamide derivatives on human cancer cell lines. One derivative demonstrated an IC50 of 1.0 nM against MCF-7 cells, outperforming traditional chemotherapeutics like vinorelbine and paclitaxel. The mechanism involved disruption of microtubule dynamics, making it a candidate for further development as an anticancer agent.

Sensory Modulation

In another study focusing on sensory modulation, cyclohexanecarboxamide derivatives were tested for their ability to activate TRPM8 channels. Results indicated that these compounds could significantly influence calcium signaling pathways in sensory neurons, providing insights into their potential use in pain management therapies.

Data Tables

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| Cyclohexanecarboxamide | MCF-7 Cells | 1.0 | Potent inhibitor of cell growth |

| N-(4-methoxy-1-naphthyl)-cyclohexanecarboxamide | TRPM8 Channel | 2 | Induces calcium influx in sensory neurons |

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound is differentiated from analogs by its carboxamide functional group and 4-methoxy-naphthyl substituent . Key structural analogs include:

Table 1: Structural Comparison of Selected Carboxamide and Thiourea Derivatives

*Calculated based on molecular formula.

Key Observations:

Physicochemical Properties

Table 2: Hypothetical Physicochemical Properties (Based on Analogs)

Key Observations:

- The 4-methoxy group slightly increases water solubility compared to non-polar substituents (e.g., chloro or methyl groups in H2L2–H2L6) but retains overall hydrophobicity .

- Thiourea derivatives (e.g., H2L9) exhibit higher melting points due to stronger hydrogen-bonding capacity .

Biological Activity

Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)-, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and modulation of sensory nerve functions. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)- can be represented as follows:

This structure features a cyclohexane ring substituted with a carboxamide group and a methoxy-substituted naphthyl moiety.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its interactions with various biological targets, including:

- Cancer Cells : Studies have shown that derivatives of cyclohexanecarboxamide exhibit significant cytotoxic effects on cancer cell lines. For instance, certain analogs demonstrated IC50 values in the nanomolar range against MCF-7 breast cancer cells, indicating potent anti-cancer properties .

- TRPM8 Modulation : The compound acts as an agonist for the TRPM8 (transient receptor potential melastatin 8) channel, which is involved in thermosensation and pain pathways. It has been reported that compounds similar to this one can induce calcium influx in cells expressing TRPM8, suggesting potential applications in pain management and sensory modulation .

Case Studies

-

Anti-Cancer Activity :

- A study evaluated the effectiveness of various cyclohexanecarboxamide derivatives on human cancer cell lines. Compound 18 showed an IC50 of 1.0 nM against MCF-7 cells, outperforming traditional chemotherapeutics like vinorelbine and paclitaxel .

- The mechanism involves inhibition of tubulin polymerization, which is crucial for cancer cell division. The compound's ability to disrupt microtubule dynamics makes it a candidate for further development as an anticancer agent.

- Sensory Modulation :

Data Tables

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| Cyclohexanecarboxamide | MCF-7 Cells | 1.0 | Potent inhibitor of cell growth |

| N-(4-methoxy-1-naphthyl)-cyclohexanecarboxamide | TRPM8 Channel | 2 | Induces calcium influx in sensory neurons |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-methoxy-1-naphthyl)cyclohexanecarboxamide, and how can reaction conditions be optimized to improve yield?

- Methodology : Acyl chloride intermediates (e.g., cyclohexanecarbonyl chloride) are often reacted with substituted aromatic amines under Schotten-Baumann conditions. For example, thiourea derivatives are synthesized by reacting acyl chlorides with thiourea ligands in ethanol under reflux (4–6 hours, 10% NaOH catalyst) . Optimization involves adjusting solvent polarity, temperature, and stoichiometric ratios. Purity is confirmed via recrystallization (methanol/ethanol) and HPLC analysis.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR : and NMR confirm substitution patterns (e.g., methoxy group at C4 of naphthyl, cyclohexane ring conformation).

- FT-IR : Amide C=O stretch (~1650 cm) and N-H bending (~1550 cm) validate the carboxamide linkage.

- Mass Spectrometry : High-resolution ESI-MS determines molecular weight (e.g., expected [M+H] for CHNO: ~290.15 g/mol) .

Q. How can researchers design preliminary biological activity screens for this compound?

- Methodology : Use in vitro antimicrobial assays (e.g., broth microdilution for MIC determination against S. aureus or C. albicans) . Include positive controls (e.g., fluconazole for anti-yeast activity) and assess cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the conformational flexibility of the cyclohexane ring and its impact on bioactivity?

- Methodology : Apply Cremer-Pople puckering parameters to quantify ring distortion using DFT (e.g., Gaussian 16 with B3LYP/6-31G* basis set). Compare energy-minimized conformers (chair vs. boat) to correlate puckering amplitude with ligand-receptor binding affinities (e.g., docking studies in AutoDock Vina) .

Q. How can contradictory data in reported biological activities be resolved?

- Methodology :

- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), inoculum size, and incubation time.

- Structural Confirmation : Re-analyze batch purity via LC-MS to rule out degradation products.

- Meta-Analysis : Compare results across studies using standardized metrics (e.g., logP, IC) and apply multivariate regression to identify confounding factors .

Q. What strategies are effective for modifying the naphthyl substituent to enhance pharmacokinetic properties without compromising activity?

- Methodology :

- Bioisosteric Replacement : Replace the methoxy group with halogen (F/Cl) or trifluoromethyl to modulate lipophilicity (logP) and metabolic stability.

- Prodrug Design : Introduce ester or glycoside moieties at the carboxamide nitrogen to improve solubility and oral bioavailability .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Methodology :

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated microbial cultures.

- Protein Binding : SPR (Surface Plasmon Resonance) assays to quantify interactions with target enzymes (e.g., fungal lanosterol 14α-demethylase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.